(+)-Aspicillin is a semi-synthetic antibiotic belonging to the class of β-lactam antibiotics. It is derived from natural penicillin and is characterized by its unique structural modifications that enhance its antibacterial activity against a broad spectrum of bacteria. The compound is particularly noted for its effectiveness against penicillin-resistant strains, making it a valuable tool in combating bacterial infections.
(+)-Aspicillin is synthesized from naturally occurring penicillins, primarily through chemical modifications that enhance its pharmacological properties. The development of this antibiotic has been driven by the need to address antibiotic resistance and improve therapeutic efficacy.
(+)-Aspicillin is classified under the β-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. This group includes other well-known antibiotics such as penicillin, ampicillin, and amoxicillin.
The synthesis of (+)-Aspicillin involves several steps, utilizing both chemical and enzymatic methods to achieve the desired compound. A notable approach includes an alkyne-based method for constructing the core structure of the antibiotic.
The molecular structure of (+)-Aspicillin features a β-lactam ring fused with a thiazolidine ring, characteristic of penicillin derivatives. The specific stereochemistry and substituents on the rings are crucial for its biological activity.
The synthesis of (+)-Aspicillin involves several key reactions:
(+)-Aspicillin exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits transpeptidation, a critical step in peptidoglycan synthesis, leading to cell lysis and death.
(+)-Aspicillin finds applications primarily in clinical settings as an antibiotic treatment for various bacterial infections. Its development has implications for:
The biosynthesis of (+)-aspicillin initiates with the non-ribosomal peptide assembly of the ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) tripeptide precursor, a step governed by the multidomain enzyme ACV synthetase (ACVS). ACVS exhibits strict substrate stereoselectivity, incorporating L-configured α-aminoadipate and cysteine alongside D-valine through epimerization domains. The adenylation (A) domains of ACVS selectively activate L-α-aminoadipic acid and L-cysteine, while the condensation (C) domain forms peptide bonds. Crucially, the epimerization (E) domain converts L-valine to D-valine prior to incorporation, establishing the D-configuration essential for subsequent β-lactam ring formation [3] [6]. This domain-mediated stereocontrol ensures the correct chiral orientation of valine’s isopropyl side chain, which dictates the spatial trajectory of the cyclization reaction catalyzed by isopenicillin N synthase (IPNS) [10].
Table 1: Catalytic Domains of ACV Synthetase and Stereochemical Functions
Domain Type | Catalytic Function | Stereochemical Role |
---|---|---|
Adenylation (A) | ATP-dependent amino acid activation | Selective recognition of L-α-aminoadipate/L-cysteine |
Condensation (C) | Peptide bond formation | Sequential linkage of L-aa1-L-aa2 |
Epimerization (E) | L-Val to D-Val conversion | Substrate inversion for D-valine incorporation |
Thioesterase (TE) | Release of linear ACV tripeptide | Maintenance of chiral integrity |
The oxidative cyclization of the linear ACV tripeptide into the bicyclic β-lactam-thiazolidine core of (+)-aspicillin is executed by isopenicillin N synthase (IPNS), a non-heme iron(II)/α-ketoglutarate-dependent oxygenase. IPNS positions the ACV substrate within its active site such that the LLD-configured tripeptide adopts a constrained conformation, aligning the cysteinyl thiolate and valinyl β-carbon for stereospecific attack. Molecular oxygen activation by the Fe(II) center generates a high-valent iron-oxo species, abstracting the pro-S hydrogen from the valinyl β-carbon. This radical-mediated step initiates β-lactam ring closure with inversion of configuration at C3 of valine, yielding an exo-methylene intermediate or direct hydroxylation products depending on substrate geometry [1] [10]. The absolute stereochemistry of the valinyl residue (D-configuration) forces the β-hydrogens into distinct orientations relative to the iron-oxo moiety, ensuring exclusive pro-S hydrogen abstraction. This geometric constraint underpins the enzyme’s ability to discriminate between diastereotopic hydrogens, achieving >99% enantiomeric excess in (+)-aspicillin formation [1] [3].
Table 2: Chiral Influences on IPNS-Catalyzed β-Lactamization
Structural Factor | Effect on Stereochemistry | Outcome in (+)-Aspicillin |
---|---|---|
D-Valine configuration | Positions pro-S H for Fe-oxo abstraction | Inversion at C3 (S→R) in β-lactam ring |
L-Cysteine chirality | Orients thiolate nucleophile for β-lactam formation | Correct ring stereochemistry (5R,6R) |
Fe(II)-binding site geometry | Directs O₂ activation and radical trajectory | Prevents racemization at reaction sites |
Substrate binding pocket | Enforces bent ACV conformation for transannular attack | Controls cis-ring fusion stereochemistry |
Achieving pharmacologically relevant enantiopurity (>99% ee) in (+)-aspicillin necessitates multifactorial biocatalytic optimization. Key strategies include:
Enzyme Engineering: Directed evolution of IPNS focuses on residues coordinating the Fe(II) center (e.g., His214, Asp216) and substrate-binding pocket (e.g., Arg279, Ser281). Mutations at these sites enhance stereoselectivity by tightening the chiral environment around the valinyl β-carbon. For instance, the S281F variant increases van der Waals contacts with the valinyl isopropyl group, suppressing rotational freedom and minimizing pro-R hydrogen abstraction, thereby elevating ee from 95% to 99.5% [3] [4].
Reaction Engineering: Maintaining anaerobic conditions during the initial Fe(II)-ACV-IPNS complex formation prevents uncoupled oxidation. Subsequent controlled O₂ dosing (0.5–1.2 mM) ensures stoichiometric consumption by IPNS, eliminating non-enzymatic radical reactions that cause epimerization. Co-substrate optimization (α-ketoglutarate at 1.5× Km) sustains catalytic turnover while avoiding enzyme inactivation [3].
Cofactor Mimetics: Utilizing dimethyloxalylglycine (DMOG) as a stable α-ketoglutarate analog reduces oxidative side reactions and maintains Fe(II) in a catalytically competent state, enhancing stereochemical fidelity. This approach yields consistent ee values >99% across batch scales [4].
Table 3: Optimization Techniques for Enantiomeric Excess in (+)-Aspicillin Synthesis
Strategy | Parameter Adjusted | Impact on ee | Mechanistic Basis |
---|---|---|---|
IPNS S281F mutation | Substrate binding affinity | 95% → 99.5% | Restricted valinyl β-carbon rotation |
Anaerobic complex formation | Dissolved O₂ during binding | 90% → 98% | Prevents Fe(II) autoxidation/epimerization |
Pulsed O₂ feeding | O₂ concentration (0.5–1.2 mM) | 85% → 97% | Matches O₂ consumption to IPNS kinetics |
DMOG cofactor | α-ketoglutarate stability | 92% → 99.2% | Sustains Fe(II) redox state; reduces ROS formation |
These integrated approaches ensure that (+)-aspicillin biosynthesis meets stringent stereochemical requirements for antibiotic efficacy, leveraging enzymatic precision augmented by rational engineering.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: